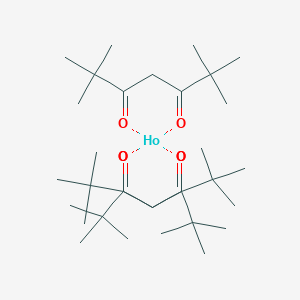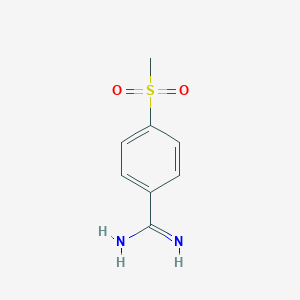
(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one is an organic compound with the molecular formula C₇H₈OS₂ and a molecular weight of 172.268 g/mol . This compound is also known by other names such as 3,5-Heptadien-2-one, 4,6-epidithio- and (5-Methyl-1,2-dithiol-3-ylidene) acetone . It is characterized by the presence of a dithiol group and a propanone moiety, making it a unique compound with interesting chemical properties.
Preparation Methods
The synthesis of (1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one involves specific reaction conditions and reagents. One common synthetic route includes the reaction of a suitable dithiol precursor with a propanone derivative under controlled conditions . The reaction typically requires a catalyst and may involve heating to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiol group to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Addition: Addition reactions can occur at the double bonds present in the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one involves its interaction with molecular targets through its dithiol and propanone groups. These interactions can lead to the modulation of biochemical pathways, affecting cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one can be compared with similar compounds such as:
3,5-Heptadien-2-one: Similar in structure but lacks the dithiol group.
(5-Methyl-1,2-dithiol-3-ylidene) acetone: Another name for the same compound, highlighting its dithiol and acetone components.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1005-55-6 |
|---|---|
Molecular Formula |
C7H8OS2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one |
InChI |
InChI=1S/C7H8OS2/c1-5(8)3-7-4-6(2)9-10-7/h3-4H,1-2H3/b7-3- |
InChI Key |
YAIGSGPVNPIUNY-CLTKARDFSA-N |
SMILES |
CC1=CC(=CC(=O)C)SS1 |
Isomeric SMILES |
CC1=C/C(=C/C(=O)C)/SS1 |
Canonical SMILES |
CC1=CC(=CC(=O)C)SS1 |
Synonyms |
1-(5-Methyl-3H-1,2-dithiol-3-ylidene)-2-propanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















